molecular formula C22H25ClFNO2 B1640686 gamma-[4-(p-Chloro-alpha-hydroxybenzyl)piperidino]-p-fluorobutyrophenone

gamma-[4-(p-Chloro-alpha-hydroxybenzyl)piperidino]-p-fluorobutyrophenone

Cat. No.: B1640686
M. Wt: 389.9 g/mol
InChI Key: DLIITBUFJWYNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-[4-(p-Chloro-alpha-hydroxybenzyl)piperidino]-p-fluorobutyrophenone is a useful research compound. Its molecular formula is C22H25ClFNO2 and its molecular weight is 389.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H25ClFNO2

Molecular Weight

389.9 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C22H25ClFNO2/c23-19-7-3-17(4-8-19)22(27)18-11-14-25(15-12-18)13-1-2-21(26)16-5-9-20(24)10-6-16/h3-10,18,22,27H,1-2,11-15H2

InChI Key

DLIITBUFJWYNOW-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCC1C(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (0.4 g., 0.01 mole) was added in small portions to a stirring solution of 2.2 g. (0.0052 mole) of 2-(p-fluorophenyl)-2-{3-[4-(p-chlorobenzoyl)piperidino]propyl}-1,3-dioxolane in 20 ml. of absolute ethanol. The reaction mixture was stirred until gas evolution ceased and then dilute hydrochloric acid was added dropwise until an acidic solution was obtained. After stirring overnight the mixture was diluted with water and basified with dilute sodium hydroxide. The free base was extracted into chloroform, the chloroform solution was washed with water, dried over magnesium sulfate, filtered, and the filtrate concentrated under vacuum. The residual oil crystallized on trituration with isopropyl ether to give 1.2 g. (60%) of a light brown solid which melted at 143°-146° C. Recrystallization of the solid from benzene-isooctane gave 0.8 g. of a white powdery solid which melted at 146.5°-147° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
2-(p-fluorophenyl)-2-{3-[4-(p-chlorobenzoyl)piperidino]propyl}-1,3-dioxolane
Quantity
0.0052 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
light brown solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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